molecular formula C16H15N3O2 B5463921 2-ethoxy-N-(1H-indazol-5-yl)benzamide

2-ethoxy-N-(1H-indazol-5-yl)benzamide

Cat. No.: B5463921
M. Wt: 281.31 g/mol
InChI Key: ZYFPXJARVVUGTK-UHFFFAOYSA-N
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Description

2-ethoxy-N-(1H-indazol-5-yl)benzamide is a chemical compound that belongs to the class of indazole derivatives. Indazole-containing compounds are known for their wide range of medicinal applications, including antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial properties . The presence of the indazole moiety in this compound suggests potential biological activity and makes it a subject of interest in scientific research.

Preparation Methods

The synthesis of 2-ethoxy-N-(1H-indazol-5-yl)benzamide can be achieved through various synthetic routes. One common method involves the reaction of 2-ethoxybenzoic acid with 1H-indazole-5-amine in the presence of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole). The reaction is typically carried out in an organic solvent like dichloromethane under reflux conditions .

Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

2-ethoxy-N-(1H-indazol-5-yl)benzamide can undergo various chemical reactions, including:

Scientific Research Applications

2-ethoxy-N-(1H-indazol-5-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-ethoxy-N-(1H-indazol-5-yl)benzamide involves its interaction with specific molecular targets within cells. The indazole moiety is known to interact with enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation, induction of apoptosis, and modulation of inflammatory responses .

Comparison with Similar Compounds

Similar compounds to 2-ethoxy-N-(1H-indazol-5-yl)benzamide include other indazole derivatives such as:

  • 2-methoxy-N-(1H-indazol-5-yl)benzamide
  • 2-ethoxy-N-(1H-indazol-3-yl)benzamide
  • 2-ethoxy-N-(2H-indazol-5-yl)benzamide

These compounds share structural similarities but may differ in their biological activities and chemical properties.

Properties

IUPAC Name

2-ethoxy-N-(1H-indazol-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2/c1-2-21-15-6-4-3-5-13(15)16(20)18-12-7-8-14-11(9-12)10-17-19-14/h3-10H,2H2,1H3,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYFPXJARVVUGTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)NN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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